molecular formula C41H28N4O2 B292842 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile

2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile

Cat. No. B292842
M. Wt: 608.7 g/mol
InChI Key: KQBUFPJVSDUODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile, also known as BPN-15606, is a novel compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile increases cAMP levels in the brain, which can lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and neuroinflammation, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. It has also been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile in lab experiments is its specificity for PDE4, which reduces the likelihood of off-target effects. However, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile is a relatively new compound and its long-term effects on the brain are not yet fully understood. Additionally, the synthesis of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile is complex and may be difficult to reproduce in large quantities.

Future Directions

There are several potential future directions for research on 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile. One area of interest is its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile for treating Alzheimer's and Parkinson's disease. Finally, future studies may explore the use of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile in combination with other drugs for improved efficacy.

Synthesis Methods

The synthesis of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile involves a multi-step process that starts with the condensation of 2-bromo-1,1'-biphenyl with 4-hydroxy-2-oxoethyl benzoate to produce 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)benzoic acid. This intermediate is then reacted with 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-iodonicotinonitrile to form the final product, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile.

Scientific Research Applications

2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been extensively studied for its potential in treating neurodegenerative diseases. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been found to increase dopamine levels and improve motor function in animal models of Parkinson's disease.

properties

Molecular Formula

C41H28N4O2

Molecular Weight

608.7 g/mol

IUPAC Name

4-(1,3-diphenylpyrazol-4-yl)-2-[2-oxo-2-(4-phenylphenyl)ethoxy]-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C41H28N4O2/c42-26-36-35(37-27-45(34-19-11-4-12-20-34)44-40(37)33-17-9-3-10-18-33)25-38(31-15-7-2-8-16-31)43-41(36)47-28-39(46)32-23-21-30(22-24-32)29-13-5-1-6-14-29/h1-25,27H,28H2

InChI Key

KQBUFPJVSDUODD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CN(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CN(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C#N

Origin of Product

United States

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